

# PHPS1 chemical structure and properties

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An In-depth Technical Guide to PHPS1: A Selective SHP2 Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activity of **PHPS1**, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2.

## **Chemical Structure and Properties**

**PHPS1**, also known as Phenylhydrazonopyrazolone sulfonate 1, is a small molecule inhibitor of Shp2.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers of PHPS1



Identifier	Value	
IUPAC Name	4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid[1]	
CAS Number	314291-83-3[1][2]	
Molecular Formula	C21H15N5O6S[1]	
Canonical SMILES	O=C1N(C2=CC=CC=C2)N=C(C3=CC=C( INVALID-LINK =O)C=C3)/C1=N\NC4=CC=C(S(O) (=O)=O)C=C4[1]	
InChI	InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,22H,(H,30,31,32)/b23-20+[1]	

Table 2: Physicochemical Properties of PHPS1

Property	Value	
Molecular Weight	465.44 g/mol [2]	
Appearance	Solid, Reddish crystalline solid[3][4]	
Solubility	10 mM in DMSO, 5 mg/mL in DMSO, 5 mg/mL in DMF, 0.5 mg/mL in DMSO:PBS (pH 7.2) (1:1) [1]	
Storage	Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months	

# **Biological Activity and Mechanism of Action**

**PHPS1** is a potent, cell-permeable, and specific inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role



in signal transduction downstream of various receptor tyrosine kinases (RTKs), regulating cell proliferation, differentiation, and survival. As an oncogene, Shp2 is primarily involved in activating the Ras/ERK signaling pathway.[2]

**PHPS1** acts as a phosphotyrosine mimetic and a reversible, active-site targeting, substrate-competitive inhibitor of Shp2.[4] It has been shown to inhibit Shp2-dependent cellular signaling and the formation of tumor cell colonies.[4]

Table 3: Inhibitory Activity of PHPS1 against various Phosphatases

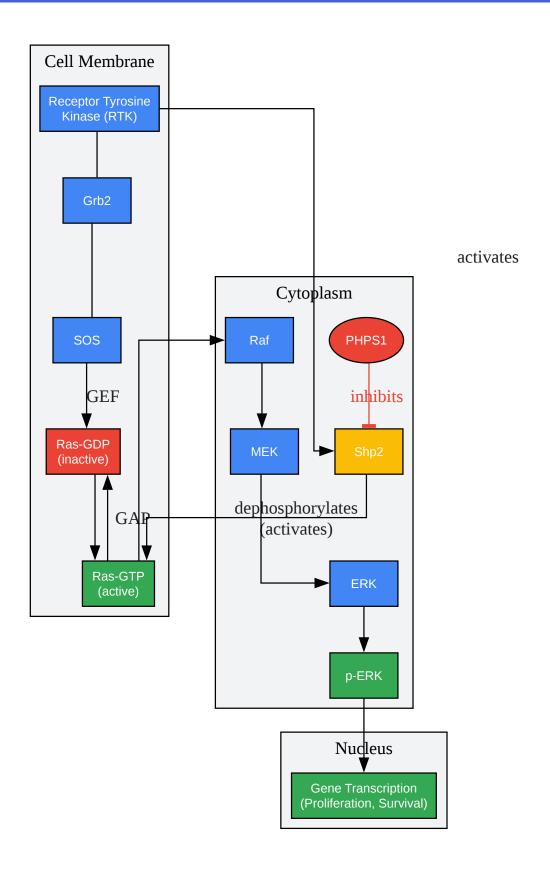
Phosphatase	IC <sub>50</sub> (μΜ)	K <sub>ι</sub> (μΜ)	Selectivity vs. Shp2
Shp2	2.1[1][4]	0.73[1][3][5]	-
PTP1B	19[1][4]	5.8[5]	~9-fold
Shp1	30[1][4]	10.7[5]	~14-fold
ECPTP	5.4[1][4]	-	~2.6-fold
MptpA	39[1][4]	-	~18.6-fold

**PHPS1** exhibits little to no activity against other phosphatases such as PTPH1, STEP, PTPN7, PTPRK, GLEPP1, or LAR2 at concentrations up to 50  $\mu$ M.[4]

# **Signaling Pathways**

**PHPS1** specifically inhibits Shp2-dependent signaling pathways. A primary target of this inhibition is the Ras-ERK (MAPK) pathway. By inhibiting Shp2, **PHPS1** prevents the dephosphorylation of downstream targets, which in turn suppresses the sustained activation of Erk1/2.[6] However, it does not affect the PI3K/Akt or Stat3 signaling pathways.[2]





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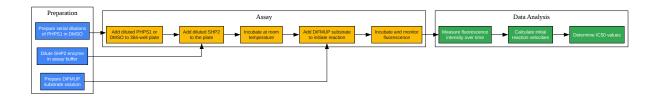
PHPS1 inhibits the Shp2-mediated activation of the Ras-ERK pathway.



# Experimental Protocols SHP2 Biochemical Inhibition Assay

This protocol determines the in vitro inhibitory activity of **PHPS1** against the SHP2 enzyme.

Workflow:



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Workflow for the SHP2 biochemical inhibition assay.

### Methodology:

- Prepare serial dilutions of **PHPS1** in DMSO. Further dilute these in the assay buffer.
- Add the diluted **PHPS1** or DMSO (as a vehicle control) to the wells of a 384-well plate.
- Add the purified full-length human SHP2 enzyme to the wells.
- Incubate the plate at room temperature.
- Initiate the reaction by adding a fluorescent substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
- Monitor the increase in fluorescence over time as the substrate is dephosphorylated.



- Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
- Determine the IC<sub>50</sub> value by plotting the inhibitor concentration against the percentage of enzyme inhibition.

## **HGF/SF-Induced Cell Scattering Assay**

This assay assesses the ability of **PHPS1** to inhibit the scattering of epithelial cells induced by Hepatocyte Growth Factor/Scatter Factor (HGF/SF).

#### Methodology:

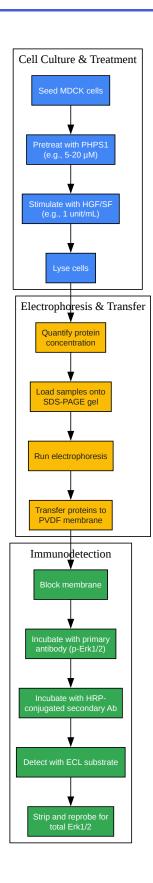
- Plate Madin-Darby Canine Kidney (MDCK) epithelial cells in a culture dish and allow them to form colonies.
- Treat the cells with a specific concentration of **PHPS1** (e.g., 5 μM) or DMSO as a control.
- Stimulate the cells with HGF/SF (e.g., 1 unit/mL).
- Incubate the cells for a period of time (e.g., 20 hours) to allow for cell scattering.
- Observe and image the cell colonies using light microscopy.
- Quantify the degree of cell scattering by measuring the area of dispersed cells relative to the initial colony size.

## Western Blot for Erk1/2 Phosphorylation

This protocol is used to determine the effect of **PHPS1** on the phosphorylation of Erk1/2 in response to HGF/SF stimulation.

#### Workflow:





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Experimental workflow for Western blot analysis of Erk1/2 phosphorylation.



### Methodology:

- MDCK cells are pretreated with varying concentrations of PHPS1.
- The cells are then stimulated with HGF/SF.
- Total cell lysates are prepared and subjected to SDS-PAGE.
- Proteins are transferred to a PVDF membrane.
- The membrane is immunoblotted with antibodies specific for phospho-Erk1/2 (P-Erk1/2) and total Erk1/2.
- The signal is detected using a chemiluminescent substrate.

## **Applications in Research and Drug Development**

PHPS1 serves as a valuable research tool for dissecting the role of Shp2 in various signaling pathways. Its specificity for Shp2 over other related phosphatases makes it a precise instrument for studying Shp2-dependent cellular processes.[6] Furthermore, the ability of PHPS1 to inhibit the growth of human tumor cell lines suggests that it, or its derivatives, could be further developed as therapeutic agents for cancers that are dependent on Shp2 signaling. [6]

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